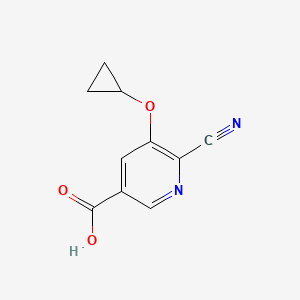![molecular formula C22H26FN3O5S B14811308 N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B14811308.png)
N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a hydroxy-oxooxan group, and a methanesulfonamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorophenyl group, and the attachment of the hydroxy-oxooxan and methanesulfonamide groups. The synthetic route typically involves:
Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Hydroxy-Oxooxan Group: This step may involve a series of reactions, including oxidation and reduction, to introduce the hydroxy and oxo groups.
Attachment of the Methanesulfonamide Group: This step typically involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)benzamide: This compound features a simpler structure with a benzamide core and a fluorophenyl group.
(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide: This compound features a benzimidamide core with fluorophenyl groups.
N-fluorobenzenesulfonimide: This compound features a benzenesulfonimide core with a fluorine atom.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a pyrimidine core, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C22H26FN3O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9-/t16-,17-/m1/s1 |
InChI Key |
SOEGVMSNJOCVHT-CZDHMLMNSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C\[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



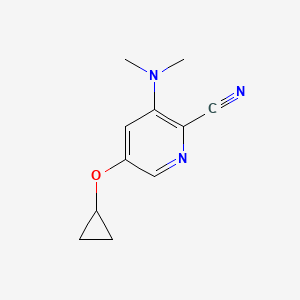

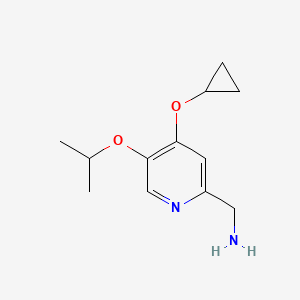

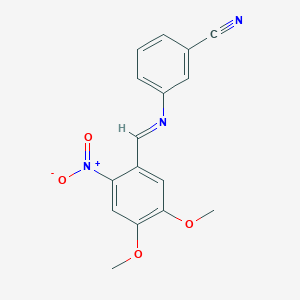
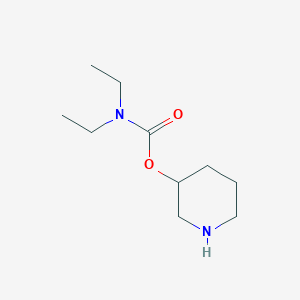
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B14811248.png)

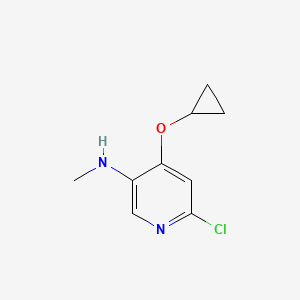
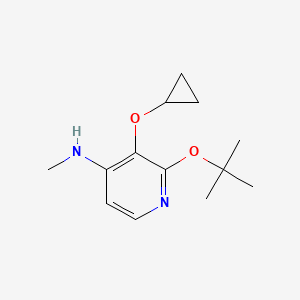
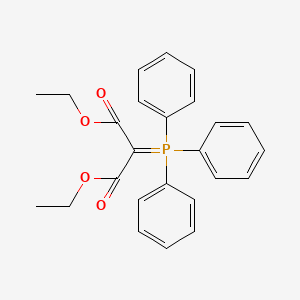
![(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B14811287.png)
